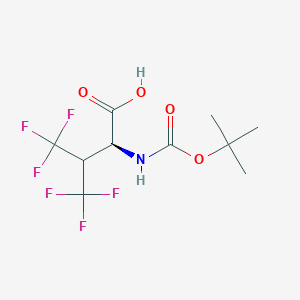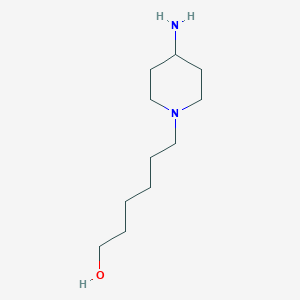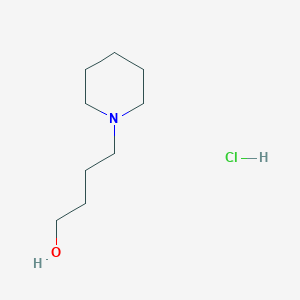![molecular formula C13H13NO3S B3081283 (5Z)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 1099596-27-6](/img/structure/B3081283.png)
(5Z)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
概要
説明
A chemical compound’s description typically includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as Lewis structures, line-angle structures, or 3D models .
Synthesis Analysis
The synthesis of a compound refers to the process used to create it in the laboratory. This often involves multiple steps, each with its own set of reactants and conditions .Molecular Structure Analysis
Analyzing the molecular structure of a compound involves understanding the arrangement of atoms within the molecule and the types of bonds that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions where the compound is formed (synthesis reactions) or reactions where the compound is broken down or reacts with other molecules (decomposition or substitution reactions) .Physical and Chemical Properties Analysis
Physical properties include characteristics such as melting point, boiling point, density, and solubility. Chemical properties refer to a substance’s reactivity, such as its acidity or basicity, and its reactivity with other substances .科学的研究の応用
Corrosion Inhibition
Thiazolidinedione derivatives have been studied for their corrosion inhibition performance on mild steel in hydrochloric acid solution. These compounds exhibit significant inhibition efficiency, which increases with concentration. Their adsorption on mild steel surfaces obeys the Langmuir adsorption isotherm, suggesting a strong interaction between the inhibitor molecules and the metal surface. This application highlights the potential of thiazolidinedione derivatives in protecting industrial materials from corrosion, thereby extending their lifespan and reducing maintenance costs (Yadav et al., 2015).
Antifungal and Solubility Properties
A novel potential antifungal compound within the 1,2,4-triazole class, showcasing poor solubility in buffer solutions and better solubility in alcohols, was synthesized. This compound's solubility and thermodynamic properties in biologically relevant solvents have been characterized, indicating its preference for lipophilic delivery pathways in biological media (Volkova et al., 2020).
Antidiabetic and Antihyperglycemic Studies
Research on benzimidazole-thiazolidinedione hybrids has shown promising antidiabetic actions linked to insulin sensitization mechanisms. These compounds increase the mRNA expression of proteins recognized as strategic targets in diabetes treatment, such as PPARγ and GLUT-4, demonstrating their potential in managing diabetes through novel therapeutic pathways (Gutiérrez-Hernández et al., 2019).
Anticancer Activity
Thiazolidinedione derivatives have been explored for their in vitro antiproliferative activity against various human cancer cell lines. Certain derivatives have shown potent activity, indicating the structural significance of the thiazolidinedione core in designing new anticancer agents. This research supports the development of thiazolidinedione-based compounds as potential therapeutic agents for cancer treatment (Chandrappa et al., 2008).
Antimicrobial Activity
The synthesis of novel 5-(aminomethylene)thiazolidine-2,4-dione derivatives has resulted in compounds with notable antibacterial and antifungal activities. This suggests the versatility of thiazolidinedione derivatives in addressing various microbial infections, potentially leading to the development of new antimicrobial agents (Mohanty et al., 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(5Z)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-2-7-17-10-5-3-9(4-6-10)8-11-12(15)14-13(16)18-11/h3-6,8H,2,7H2,1H3,(H,14,15,16)/b11-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWOSXZUTXXXQF-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


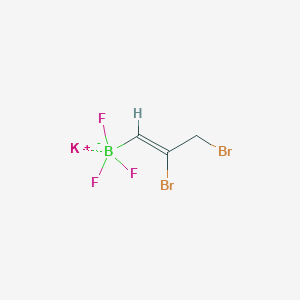
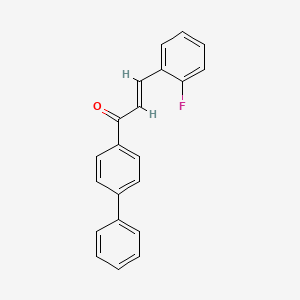
![Methyl 9-methyl-11-oxo-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4(15),5,7-tetraene-13-carboxylate](/img/structure/B3081224.png)
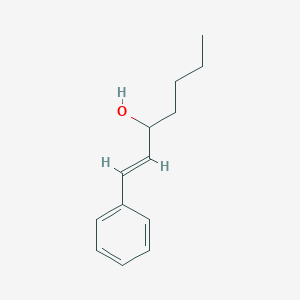

![1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B3081239.png)


